molecular formula C15H10O3 B183609 7-hydroxy-3-phenyl-2H-chromen-2-one CAS No. 6468-96-8

7-hydroxy-3-phenyl-2H-chromen-2-one

Cat. No. B183609
CAS RN: 6468-96-8
M. Wt: 238.24 g/mol
InChI Key: RIPZCQZTVDNJHQ-UHFFFAOYSA-N
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Description

“7-hydroxy-3-phenyl-2H-chromen-2-one” is a type of coumarin . Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . They are valuable kinds of oxygen-containing heterocycles widely found in nature .


Synthesis Analysis

A new series of novel 7-hydroxy-4-phenylchromen-2-one linked 1,2,4-triazoles were synthesized using a click chemistry approach . The synthesis of these heterocycles has been considered for many organic and pharmaceutical chemists .


Molecular Structure Analysis

The crystal structure of “7-hydroxy-3-phenyl-2H-chromen-2-one” features R 2 2 (12) centrosymmetric dimers formed via C—H⋯O interactions and these dimeric aggregates are connected by C—H⋯π interactions .


Chemical Reactions Analysis

Coumarins have been routinely employed as herbal medicines since early ages . Many synthetic coumarins with a type of pharmacophoric groups at C-3, C-4 and C-7 positions have been intensively screened for different biological properties .


Physical And Chemical Properties Analysis

The molecular weight of “7-hydroxy-3-phenyl-2H-chromen-2-one” is 254.24 g/mol . The compound has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 .

Scientific Research Applications

  • Antimicrobial and Antioxidant Activities : Synthesized derivatives of 7-hydroxy-3-phenyl-2H-chromen-2-one have shown promising antimicrobial and antioxidant activities. This includes novel 7-hydroxy-3-pyrazolyl-chromen-4H-ones and their O-glucosides, exhibiting significant antibacterial and antifungal activities (Hatzade et al., 2008).

  • Synthesis of Pharmaceutical Compounds : These compounds have been utilized in the synthesis of pharmaceuticals like Warfarin and its analogues. Polystyrene-supported catalysts aid in efficient synthesis, demonstrating their importance in drug development (Alonzi et al., 2014).

  • Molecular Docking and Modeling : They have been involved in molecular docking and modeling studies, providing insights into their interactions with biological macromolecules. This is essential for drug design and understanding molecular mechanisms (Sert et al., 2018).

  • Synthesis of Novel Derivatives : Novel synthetic methods have been developed for creating derivatives of 7-hydroxy-3-phenyl-2H-chromen-2-one. These methods are crucial for producing compounds with potential applications in various fields, including corrosion inhibition and as antioxidants (Kumar et al., 2022).

  • Fluorescent Probes in Molecular Biology and Medicine : Certain derivatives, like 7-hydroxy-2H-chromen-2-on and 9-hydroxy-2H-benzo(f)chromen-2-on, have been studied for their potential as fluorescent probes. This is significant for applications in molecular biology and medical diagnostics (Deligeorgiev et al., 2008).

  • DNA Non-intercalative Topoisomerase II Inhibitors : Some analogs of 7-hydroxy-3-phenyl-2H-chromen-2-one have been identified as topoisomerase II inhibitors, indicating their potential in cancer therapy (Park et al., 2019).

Safety And Hazards

The hazard statements for a similar compound, “4,7-dihydroxy-3-phenyl-2H-chromen-2-one”, include H310 - H315 - H319 - H413 . These indicate that the compound may cause skin and eye irritation, and may be harmful in contact with skin .

properties

IUPAC Name

7-hydroxy-3-phenylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O3/c16-12-7-6-11-8-13(10-4-2-1-3-5-10)15(17)18-14(11)9-12/h1-9,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIPZCQZTVDNJHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60419831
Record name 7-hydroxy-3-phenyl-2H-chromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60419831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-hydroxy-3-phenyl-2H-chromen-2-one

CAS RN

6468-96-8
Record name 7-hydroxy-3-phenyl-2H-chromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60419831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
M Rullo, M Niso, L Pisani, A Carrieri… - European Journal of …, 2019 - Elsevier
A series of coniugates bearing a 1,2,3,4-tetrahydroisoquinoline motif linked to substituted 7-hydroxy-2H-chromen-2-ones was synthesized and assayed through calcein-AM test in Madin…
Number of citations: 16 www.sciencedirect.com
C Bvenura, L Kambizi - papers.ssrn.com
… Eleven flavonoids were reported, including epigallocatechin gallate, +)-Tephrorin B, astilbin, procyanidin B5, 4-benzyl-7-hydroxy-3-phenyl-2H-chromen-2-one, and isochamaejasmin …
Number of citations: 0 papers.ssrn.com
NV Myshko, GP Mrug, KM Kondratyuk… - Chemistry of …, 2023 - Springer
… {[3-(5-Chloro-2-hydroxyphenyl)-1H-pyrazol-4-yl]-methyl}-7-hydroxy-3-phenyl-2H-chromen-2-one (4b). Yield 343 mg (77%), mp 289–291C. H NMR spectrum (500 MHz, DMSO-d 6 + CF …
Number of citations: 4 link.springer.com
D Olmedo, R Sancho, LM Bedoya, JL López-Pérez… - Molecules, 2012 - mdpi.com
… 7-Hydroxy-3-phenyl-2H-chromen-2-one (16) A solution of the 2,4-dihydroxybenzaldehyde (0.02 mol) and phenylacetyl chloride (0.04 mol) in dry acetone (200 mL) was refluxed with …
Number of citations: 78 www.mdpi.com
Z Xiao, D Chen, S Song, R van der Vlag… - Journal of Medicinal …, 2020 - ACS Publications
Macrophage migration inhibitory factor (MIF) is a cytokine with key roles in inflammation and cancer, which qualifies it as a potential drug target. Apart from its cytokine activity, MIF also …
Number of citations: 21 pubs.acs.org
P Chauhan, M Ravi, S Singh, P Prajapatib, PP Yadav - academia.edu
A facile regioselective metal-free direct a-arylation of coumarins and 2-pyridones is achieved by the reaction of coumarins and 2-pyridones with phenylhydrazine in good yields. The …
Number of citations: 0 www.academia.edu
A Moazzam, M Khodadadi, F Jafarpour… - The Journal of Organic …, 2022 - ACS Publications
A facile and efficient synthetic approach to various valuable 3-aryl- and 3-aroylcoumarins by the direct arylation and aroylation of coumarins with glyoxals in a metal-free manner is …
Number of citations: 6 pubs.acs.org
S Montanari, L Scalvini, M Bartolini… - Journal of Medicinal …, 2016 - ACS Publications
… A stirred mixture of 7-hydroxy-3-phenyl-2H-chromen-2-one (1.7 g, 7.16 mmol), 1-bromo-3-chloropropane (1.67 g, 10.74 mmol) and K 2 CO 3 (2.47 g, 17.89 mmol) was refluxed in …
Number of citations: 68 pubs.acs.org
M Criado, J Mulet, F Sala, S Sala… - ACS Chemical …, 2016 - ACS Publications
… To a solution of 7-hydroxy-3-phenyl-2H-chromen-2-one (41) (0.1 g, 0.42 mmol) and 1-benzyl-4-(3-chloropropyl)piperidine (14) (0.106 g, 0.42 mmol) in DMF (2 mL), NaH (16.8 mg, 1.73 …
Number of citations: 10 pubs.acs.org
S Montanari - 2015 - amsdottorato.unibo.it
In this thesis is described the design and synthesis of potential agents for the treatment of the multifactorial Alzheimer’s disease (AD). Our multi-target approach was to consider …
Number of citations: 4 amsdottorato.unibo.it

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